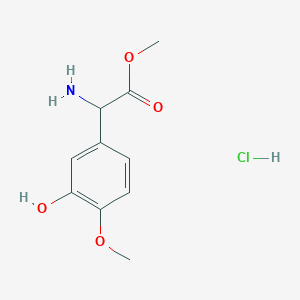
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride
説明
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO4 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride, a compound with the molecular formula and CAS number 1607016-37-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, including antioxidant, antitumor, and antimicrobial activities.
Antioxidant Activity
Antioxidant activity is a significant aspect of this compound. Research indicates that derivatives containing similar structural motifs exhibit potent antioxidant properties. For instance, compounds derived from cinnamic acid have shown strong DPPH radical scavenging activity, which is a common assay for evaluating antioxidant capacity. In particular, one study highlighted that certain derivatives demonstrated effective inhibition of MAO-B (Monoamine Oxidase B), suggesting that this compound may also possess similar capabilities due to structural similarities .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various studies. A series of compounds synthesized based on similar frameworks have been evaluated for their ability to inhibit cell growth in cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined through dose-response curves. For instance, related compounds showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating promising anticancer properties . Although specific data on this compound is limited, its structural analogs suggest a potential for significant antitumor activity.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar phenolic structures have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for related compounds ranged from 4.69 to 22.9 µM against bacteria like Bacillus subtilis and Staphylococcus aureus . While direct studies on this specific compound may be sparse, the presence of similar functional groups suggests a likelihood of antimicrobial activity.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its analogs:
科学的研究の応用
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative was shown to have an IC50 value of 0.69 μM against HeLa cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) . This suggests that modifications to the structure of this compound can enhance its efficacy as an anticancer agent.
1.2 HDAC Inhibition
The compound has been investigated for its potential as a histone deacetylase inhibitor (HDACI). HDACIs are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. The synthesis of various derivatives based on this compound has led to the identification of several potent HDACIs, which could be developed into novel anticancer therapies .
Pharmacological Insights
2.1 Platelet Aggregation Inhibition
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride has been explored for its role in inhibiting platelet aggregation. Compounds derived from this structure have been patented for their ability to inhibit platelet activation factors, which are critical in preventing thrombotic events . This application highlights the compound's potential in cardiovascular disease management.
2.2 Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The presence of the methoxy and hydroxyl groups in its structure is believed to contribute to its antioxidant activity, which is essential for protecting neuronal cells from oxidative stress .
Table 1: Antiproliferative Activity of Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate | HeLa | 0.69 | |
| Doxorubicin | HeLa | 2.29 |
Table 2: Inhibition of Platelet Aggregation
特性
IUPAC Name |
methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-14-8-4-3-6(5-7(8)12)9(11)10(13)15-2;/h3-5,9,12H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYMYJCNMAYKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















